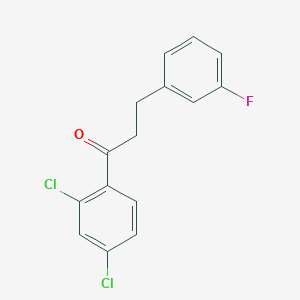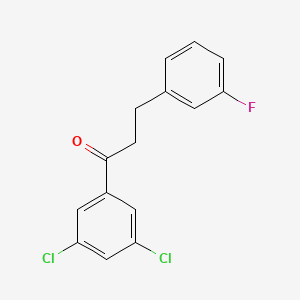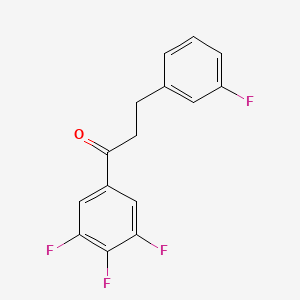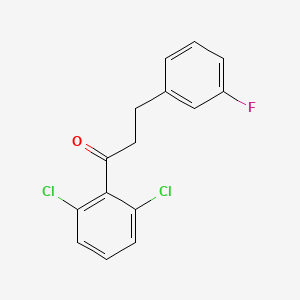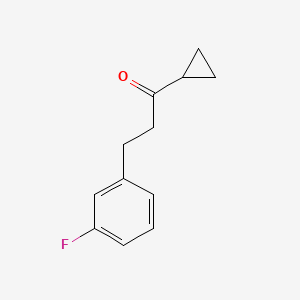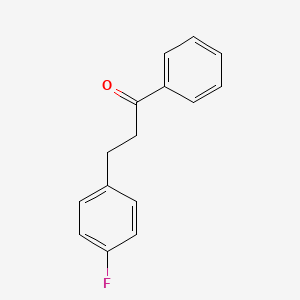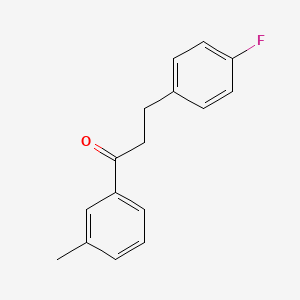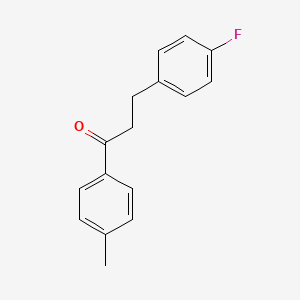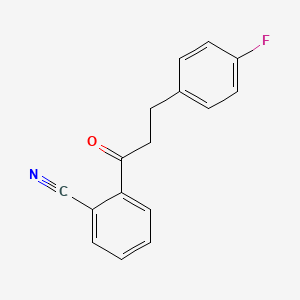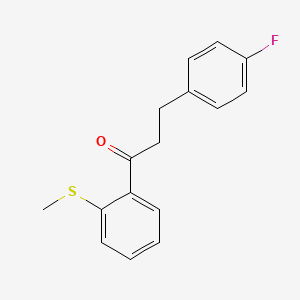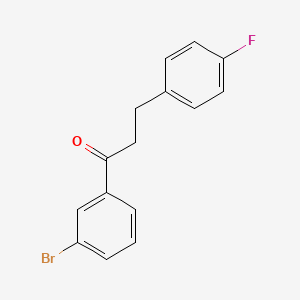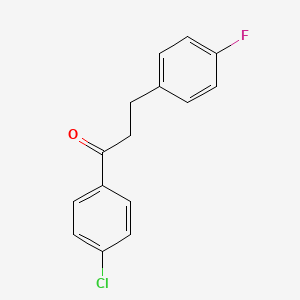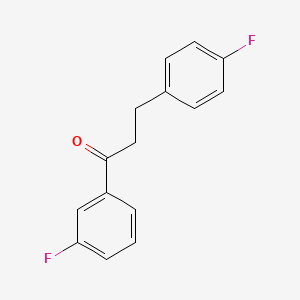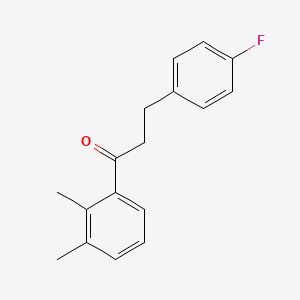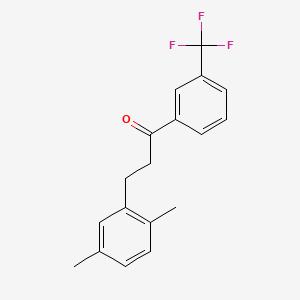
3-(2,5-Dimethylphenyl)-3'-trifluoromethylpropiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,5-Dimethylphenyl)-3'-trifluoromethylpropiophenone, also known as 2,5-dimethyl-3'-trifluoromethylphenylpropiophenone, is a synthetic compound used in scientific research for a variety of purposes. It is a white solid with a melting point of 126-128 °C and is soluble in ethanol and methanol. This compound has been used in a variety of studies, including those related to its synthesis, mechanism of action, biochemical and physiological effects, and applications in lab experiments.
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Properties :
- 3,5-Dimethylphenyl groups have been utilized in synthesizing side-chain type poly(arylene ether sulfones). These polymers exhibit anisotropic membrane swelling, high alkaline stability, and good hydroxide conductivity, making them suitable for anion exchange membranes in fuel cell applications (Shi et al., 2017).
- Novel bisphenols with 3,5-dimethylphenyl groups have been developed for creating poly(aryl ether ketone/sulfone)s. These materials show promising characteristics like good solubility, high thermal stability, and low dielectric constants, making them suitable for high-performance polymer applications (Shang et al., 2012).
Photoreactive Materials :
- 2,5-Dimethylphenacyl esters, which are structurally related, have been explored as photoremovable protecting groups for phosphates and sulfonic acids. Their ability to release the corresponding acids upon irradiation makes them useful in organic synthesis and biochemistry (Klán et al., 2002).
Optoelectronic Applications :
- Derivatives of 3,5-dimethylphenyl groups have been incorporated into organic semiconducting polymers. These polymers, when used in organic thin-film transistors, exhibit semiconducting properties, which are crucial for electronic and optoelectronic devices (Kong et al., 2009).
Chemical Synthesis and Reactions :
- Compounds like α-bromopropiophenone, which are structurally similar to the compound , have been studied in electrochemical reactions. The reduction of such compounds in aprotic mediums leads to the formation of di-ketones and furans, illustrating their reactivity in synthetic organic chemistry (Barba et al., 1985).
Computational and Theoretical Chemistry Studies :
- Derivatives of 3,5-dimethylphenyl are used in computational studies to understand molecular structure, spectroscopic properties, and non-linear optical properties. These studies are crucial for designing new materials with specific electronic and optical properties (Demircioğlu et al., 2014).
Eigenschaften
IUPAC Name |
3-(2,5-dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3O/c1-12-6-7-13(2)14(10-12)8-9-17(22)15-4-3-5-16(11-15)18(19,20)21/h3-7,10-11H,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDZOLLPTBYGBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644749 |
Source


|
| Record name | 3-(2,5-Dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dimethylphenyl)-3'-trifluoromethylpropiophenone | |
CAS RN |
898753-84-9 |
Source


|
| Record name | 1-Propanone, 3-(2,5-dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898753-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,5-Dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

